
1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine, also known as EMBP, is a compound that belongs to the family of piperazine derivatives. It has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In
作用機序
The mechanism of action of 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine involves the modulation of various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been shown to activate the MAPK/ERK and PI3K/Akt pathways, which are involved in cell survival and proliferation, while inhibiting the NF-κB pathway, which is involved in inflammation and apoptosis. 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has also been shown to modulate the expression of various genes and proteins, including Bcl-2, Bax, caspase-3, COX-2, and iNOS, which are involved in cell survival, apoptosis, and inflammation.
Biochemical and Physiological Effects:
1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer research, 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby alleviating the symptoms of inflammatory diseases. In neurodegenerative disease research, 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been shown to protect neurons from oxidative stress and neuroinflammation, which are common features of neurodegenerative diseases.
実験室実験の利点と制限
1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has several advantages for lab experiments, including its high potency, low toxicity, and ease of synthesis. However, there are also some limitations to using 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine in lab experiments, including its limited solubility in aqueous solutions and its potential for non-specific binding to proteins and other biomolecules.
将来の方向性
There are several future directions for the research on 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine, including the development of more potent and selective analogs, the investigation of its pharmacokinetic and pharmacodynamic properties, and the exploration of its potential therapeutic applications in other fields, such as cardiovascular and metabolic diseases. Additionally, the use of 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine in combination with other drugs or therapies may enhance its efficacy and reduce its potential side effects. Further research is needed to fully understand the potential of 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine as a therapeutic agent.
合成法
The synthesis of 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine involves the reaction between 4-phenoxyacetylpiperazine and 3-ethoxy-4-methoxybenzyl chloride in the presence of a base, such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with acetic acid to obtain the final product. The yield of 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
科学的研究の応用
1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby alleviating the symptoms of inflammatory diseases. In neurodegenerative disease research, 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been shown to protect neurons from oxidative stress and neuroinflammation, which are common features of neurodegenerative diseases.
特性
製品名 |
1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine |
|---|---|
分子式 |
C22H28N2O4 |
分子量 |
384.5 g/mol |
IUPAC名 |
1-[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C22H28N2O4/c1-3-27-21-15-18(9-10-20(21)26-2)16-23-11-13-24(14-12-23)22(25)17-28-19-7-5-4-6-8-19/h4-10,15H,3,11-14,16-17H2,1-2H3 |
InChIキー |
VONUOBOEBUYTMC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)COC3=CC=CC=C3)OC |
正規SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)COC3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




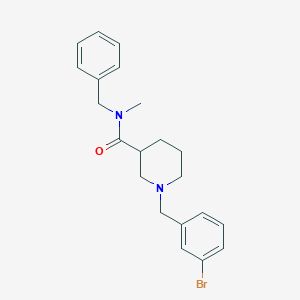

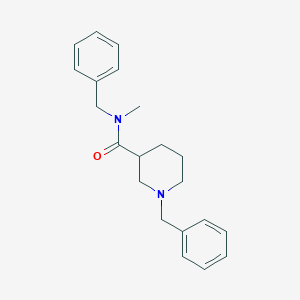

![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B246857.png)
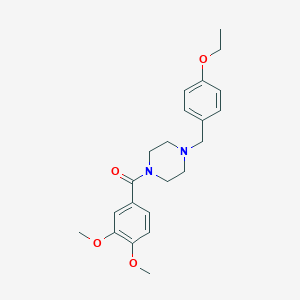

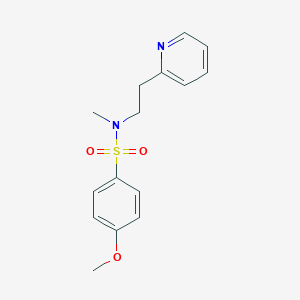
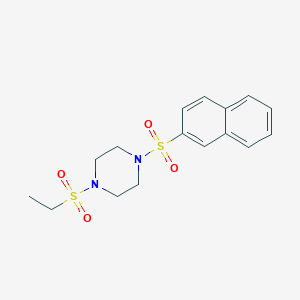
![4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246870.png)

![1-(6,7-dimethyl-2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone](/img/structure/B246874.png)
